1-Oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
1-Oxa-3,8-diazaspiro[45]decan-2-one is a heterocyclic compound with a unique spiro structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within its ring system
Mechanism of Action
Target of Action
The primary targets of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one are TYK2/JAK1 and RIPK1 . TYK2/JAK1 are key proteins involved in the signaling of cytokines, which play a crucial role in immune response. RIPK1 is a critical protein in necroptosis, a form of programmed cell death, and is considered a significant driver of various inflammatory diseases .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . By inhibiting TYK2/JAK1, it regulates the expression of related genes and the formation of Th1, Th2, and Th17 cells . By inhibiting RIPK1, it blocks the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the TYK2/JAK1 signaling pathway and the necroptosis pathway . The inhibition of these pathways leads to the regulation of gene expression and cell formation, and the blocking of programmed cell death, respectively .
Pharmacokinetics
The ADME properties of 1-Oxa-3,8-diazaspiro[4The compound is a solid at room temperature , which may influence its absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of gene expression, the alteration of Th1, Th2, and Th17 cell formation, and the prevention of necroptosis .
Action Environment
The compound is stable at room temperature , which suggests that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain neurotransmitter receptors, potentially influencing synaptic transmission. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate calcium ion channels, affecting neurotransmitter release and synaptic plasticity. Additionally, it may alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or enhanced cognitive function. At higher doses, toxic or adverse effects may be observed, including neurotoxicity or disruptions in normal physiological processes. Understanding the dosage threshold is crucial for its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of certain metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amino alcohol with a carbonyl compound in the presence of a suitable catalyst can lead to the formation of the spiro compound. The reaction typically requires moderate temperatures and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spiro compounds with altered functional groups.
Substitution: Formation of substituted spiro derivatives with new functional groups replacing the original atoms.
Scientific Research Applications
1-Oxa-3,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one can be compared with other spiro compounds to highlight its uniqueness:
Similar Compounds: this compound hydrochloride, 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Uniqueness: The presence of both oxygen and nitrogen atoms within the spiro ring system imparts unique chemical and physical properties, distinguishing it from other spiro compounds that may lack these heteroatoms.
Properties
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLKWIXYWZNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513822 | |
Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5052-95-9 | |
Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds exert their antihypertensive effects?
A1: Research suggests that specific 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives act as alpha-adrenergic receptor blockers [, ]. This means they interfere with the binding of norepinephrine to these receptors, ultimately leading to vasodilation and a decrease in blood pressure.
Q2: Is there a difference in activity depending on the specific alpha-adrenergic receptor targeted?
A2: Yes, studies on compounds like 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29) showed differing affinities. Compound 29 primarily antagonized alpha-2 receptors, while compound 8 displayed a stronger affinity for alpha-1 receptors []. This difference in receptor selectivity could influence their overall pharmacological profiles and potential therapeutic applications.
Q3: How does the structure of this compound derivatives impact their antihypertensive activity?
A3: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the core structure influence activity. For instance, within a series of 8-[2-(3-indolyl)ethyl] derivatives, substitutions at the 4-position significantly impacted potency, with the 4-ethyl compound demonstrating the most potent antihypertensive effects in spontaneously hypertensive rats [].
Q4: Have these compounds demonstrated efficacy in models beyond just isolated receptors?
A4: Yes, research has progressed beyond isolated receptor studies. Notably, compounds like 3a (3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one) exhibited potent and long-lasting antagonism of bronchoconstriction induced by NK2 receptor agonists in guinea pig models, highlighting their potential for conditions beyond hypertension [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.